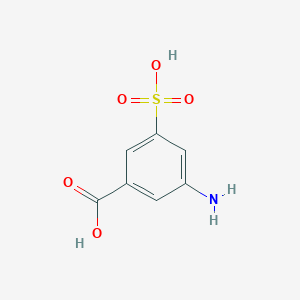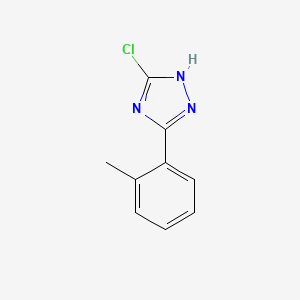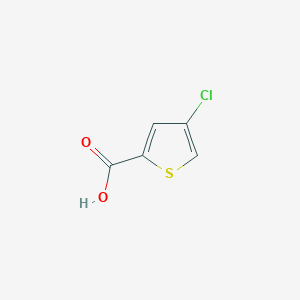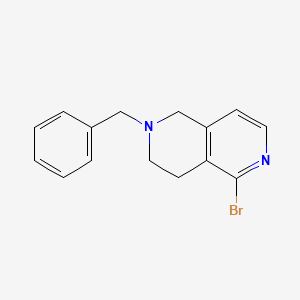
3-bromo-1-ethylpyridin-2(1H)-one
Descripción general
Descripción
3-Bromo-1-ethylpyridin-2(1H)-one (3-BEH) is an organic compound with a wide range of applications in scientific research. It is a versatile molecule with a unique structure that can be used as a starting material for a variety of reactions. 3-BEH is a versatile molecule that has been used in a variety of synthetic processes and has been investigated for its biological and physiological effects.
Aplicaciones Científicas De Investigación
Amination Reactions
3-Bromo-1-ethylpyridin-2(1H)-one plays a significant role in amination reactions. For instance, the reaction of 3-bromo-2-ethoxy-1,5-naphthyridine with KNH2/NH3 leads to the formation of 3-bromo-1-ethyl-1,5-naphthyridin-2(1H)-one. This compound further reacts to yield 3- and 4-amino-1-ethyl-1,5-naphthyridin-2(1H)-ones, with the latter being the main product (Haak & Plas, 2010).
Functionalization of Polymers
3-Bromo-1-ethylpyridin-2(1H)-one is used in the quantitative end group functionalization of poly(ethylene glycol)s. This functionalization involves the use of bromo and amino groups, with the bromination carried out using thionyl bromide in toluene. The degree of substitution is determined by 1H-NMR, indicating the compound's utility in polymer science (Jankoa & Kops, 1994).
HIV-1 Reverse Transcriptase Inhibition
In medicinal chemistry, derivatives of 3-bromo-1-ethylpyridin-2(1H)-one have been synthesized and evaluated as inhibitors of HIV-1 reverse transcriptase. These derivatives exhibit potent and highly selective antagonistic properties in vitro, with IC50 values as low as 19 nM. This demonstrates the compound's potential in the development of antiviral agents (Saari et al., 1992).
Synthesis of Boron–Dipyrromethene–Chromophore Conjugates
3-Bromo-1-ethylpyridin-2(1H)-one is instrumental in the synthesis of boron–dipyrromethene–chromophore conjugates. These conjugates are synthesized using mild Pd(0) coupling conditions and have applications in the field of dye chemistry and photophysics. The spectral studies of these conjugates suggest strong interactions and potential for energy transfer, which is of interest in material science and photochemistry (Khan & Ravikanth, 2011).
Antiproliferative Evaluation
This compound also finds application in the synthesis of 3-amino-1H-indoles and 3-amino-1H-7-azaindoles, which have been screened for antiproliferative activities against cancer cell lines. Some derivatives exhibit significant inhibition of cell proliferation, suggesting their potential in cancer research and drug development (Diao et al., 2019).
Propiedades
IUPAC Name |
3-bromo-1-ethylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-2-9-5-3-4-6(8)7(9)10/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNODRNXZNFSPED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C(C1=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601302322 | |
| Record name | 3-Bromo-1-ethyl-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601302322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1-ethylpyridin-2(1H)-one | |
CAS RN |
63756-59-2 | |
| Record name | 3-Bromo-1-ethyl-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63756-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-1-ethyl-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601302322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(Benzyloxy)-4-methoxybenzyl]piperazine](/img/structure/B3037763.png)
![3-Bromo-5-ethoxy-4-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B3037767.png)








